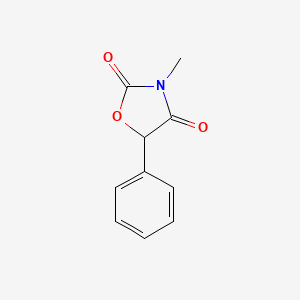

3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione

Description

Significance of the Oxazolidine-2,4-dione Scaffold in Chemical and Biological Sciences

The 1,3-oxazolidine-2,4-dione scaffold is a five-membered heterocyclic ring structure that has garnered significant attention in the realms of chemical and biological sciences. This structural motif is a key component in a variety of biologically active compounds. researchgate.net Its importance is underscored by its presence in molecules with a wide spectrum of pharmacological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net

The versatility of the oxazolidinone ring, a class to which 1,3-oxazolidine-2,4-diones belong, allows for its use as a bioisostere for other chemical groups like amides and carbamates. This substitution can lead to improved metabolic and chemical stability in drug candidates. researchgate.net The ability to modify the scaffold at various positions enables medicinal chemists to fine-tune the pharmacological profile of derivative compounds, making it a valuable framework in drug discovery and development. researchgate.netrsc.org

Overview of Key Research Areas Pertaining to 1,3-Oxazolidine-2,4-dione Derivatives

Research pertaining to 1,3-oxazolidine-2,4-dione derivatives is multifaceted, with a strong emphasis on their therapeutic potential. A significant area of investigation has been their activity against various pathogens. Oxazolidinones, in general, are recognized as a class of synthetic antibacterial agents effective against multi-resistant gram-positive bacteria. nih.gov

Beyond their antimicrobial applications, these derivatives are explored for a range of other therapeutic uses. Studies have delved into their potential as anticonvulsants, a property shared with structurally similar compounds like phenytoin (B1677684) and trimethadione. researchgate.net Furthermore, the anti-inflammatory and anticancer activities of oxazolidine (B1195125) derivatives are also active areas of research. researchgate.net The development of novel synthetic methodologies to access these compounds efficiently is another key research focus, aiming to create diverse libraries of derivatives for biological screening. researchgate.net

Properties

IUPAC Name |

3-methyl-5-phenyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLVWVUSHAFTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874157 | |

| Record name | 3-ME-5-PH OXAZOLIDINE-2,4-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5841-66-7 | |

| Record name | 3-ME-5-PH OXAZOLIDINE-2,4-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Oxazolidine 2,4 Dione Systems

General Synthetic Routes to the 1,3-Oxazolidine-2,4-dione Ring System

The formation of the 1,3-oxazolidine-2,4-dione core is primarily achieved through reactions that form its two ester and amide-like carbonyl groups within the five-membered ring. These methods can be broadly categorized as condensation reactions, various cyclization approaches, and streamlined one-pot methodologies.

Condensation Reactions for Oxazolidine-2,4-dione Formation

Condensation reactions are a foundational strategy for building the oxazolidine-2,4-dione ring. These reactions typically involve bringing together two or more molecules, or different parts of the same molecule, with the elimination of a small molecule like water or alcohol. A notable modern example involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by a base-catalyzed cyclization. This method provides a novel and convenient route to various oxazolidine-2,4-diones in a one-pot fashion, utilizing atmospheric carbon dioxide under mild, transition-metal-free conditions.

Cyclization Approaches to 1,3-Oxazolidine-2,4-diones

Cyclization strategies involve the formation of the heterocyclic ring from a linear precursor that already contains most or all of the required atoms.

A classical and effective method for forming the 1,3-oxazolidine-2,4-dione ring is the reaction of an α-hydroxycarboxylic acid amide with a carbonylating agent, such as a diorganyl carbonate (e.g., dimethyl carbonate) or a phosgene (B1210022) equivalent like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). In this process, the hydroxyl and amide groups of the starting material sequentially attack the carbonyl carbon of the reagent. This intramolecular cyclization proceeds with the elimination of alcohol or other small molecules to yield the final dione (B5365651) product. This route is versatile and can be used to prepare a wide range of substituted oxazolidinediones.

Another established cyclization pathway begins with a 2-hydroxycarboxylic acid ester. The hydroxyl group of the ester is first converted into a carbamate (B1207046). Subsequent treatment with a base induces an intramolecular nucleophilic attack by the carbamate nitrogen onto the ester's carbonyl carbon. This cyclization reaction results in the formation of the 1,3-oxazolidine-2,4-dione ring and the elimination of an alcohol molecule (from the original ester group). This method allows for the controlled installation of substituents on the nitrogen atom via the choice of carbamate precursor.

A modern, metal-free approach allows for the synthesis of 5,5-disubstituted oxazolidine-2,4-diones through an oxidative cyclization of N-Boc-acrylamides. This reaction utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in acetic acid to mediate the cyclization. The process is efficient, yielding the products in moderate to excellent yields through the formation of a new carbon-oxygen bond. This methodology demonstrates good functional group tolerance and can proceed with high diastereospecificity in certain cases.

| Substrate (N-Boc-acrylamide) | Yield (%) |

|---|---|

| N-Boc-N-methylmethacrylamide | 85 |

| N-Boc-N-benzylmethacrylamide | 91 |

| N-Boc-N-phenylmethacrylamide | 75 |

| N-Boc-N-(4-methoxyphenyl)methacrylamide | 72 |

| N-Boc-cinnamamide | 80 |

Table 1: Representative yields from the metal-free oxidative cyclization of various N-Boc-acrylamides to form 5,5-disubstituted oxazolidine-2,4-diones.

One-Pot Methodologies for Oxazolidine-2,4-dione Derivatives

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. A notable one-pot method for preparing O-protected 3-hydroxy-oxazolidin-2,4-diones starts from cyanohydrins. nih.gov The cyanohydrin is treated sequentially with 1,1'-carbonyldiimidazole (CDI) and an O-protected hydroxylamine. This forms an intermediate 4-imino-oxazolidin-2-one, which is then hydrolyzed under acidic conditions to afford the desired oxazolidine-2,4-dione product, all within a single reaction vessel. nih.gov This approach provides a straightforward route to functionalized diones that can serve as precursors to other valuable compounds like α-hydroxyhydroxamic acids. nih.gov

Asymmetric Synthesis and Resolution Techniques for Related Oxazolidine-2,4-diones

Achieving enantiomeric purity is often a critical goal in the synthesis of oxazolidinone derivatives due to the stereospecific nature of their biological activity. nih.gov Strategies to obtain single enantiomers generally involve either asymmetric synthesis, where chirality is introduced during the reaction, or the resolution of a racemic mixture. nih.gov

The chiral pool strategy is a powerful approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. In the context of oxazolidine-2,4-diones, chiral α-hydroxy acids and β-amino alcohols, such as derivatives of serine, are valuable precursors. nih.govnih.gov For instance, the asymmetric synthesis of related oxazolidine (B1195125) nucleosides has been successfully accomplished starting from L-isoserine. nih.gov In this approach, the inherent chirality of the starting material is transferred to the final oxazolidine product, dictating its absolute stereochemistry.

The process involves constructing the heterocyclic ring from a chiral building block, thereby avoiding the need for a separate resolution step. For example, a protected form of an enantiopure amino alcohol can be cyclized to form the corresponding oxazolidinone, which can then be further modified to the dione. nih.gov This method is advantageous as it directly yields an enantiomerically enriched product.

When a racemic mixture of an oxazolidinone is synthesized, chromatographic resolution is a primary method for separating the enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard for both analytical determination of enantiomeric purity and for the semi-preparative isolation of individual enantiomers. nih.govmdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including oxazolidinones. semmelweis.hucsfarmacie.cz Columns like Chiralpak® and Chiralcel® are frequently employed. The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov By optimizing the mobile phase composition and temperature, baseline separation can be achieved, allowing for the collection of highly pure enantiomers. semmelweis.humdpi.com This technique is scalable and can provide milligram-to-gram quantities of pure enantiomers, which is essential for further studies. mdpi.comresearchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase System | Compound Class Resolved | Reference |

|---|---|---|---|

| Chiralpak AD-H / Chiralcel OD-H (Amylose/Cellulose based) | Hexane (B92381)/Isopropanol | Axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones | nih.gov |

| Lux Amylose-1 / Lux Cellulose-1 (Amylose/Cellulose based) | Polar Organic (Methanol, Ethanol, Acetonitrile) | Oxazolidinone analogues | semmelweis.hu |

| Chiralpak IA (Amylose based) | Methyl-tert-butyl ether/Ethyl acetate (B1210297)/Ethanol/Diethylamine | Lansoprazole enantiomers | mdpi.com |

| Chiralpak IC / Lux Cellulose 4 | Supercritical Fluid Chromatography (SFC) | Racemic drug compounds | mdpi.com |

Synthesis of Functionalized 1,3-Oxazolidine-2,4-dione Derivatives

Functionalization of the 1,3-oxazolidine-2,4-dione scaffold is key to modulating its properties. Various synthetic methods allow for the introduction of different substituents at the nitrogen and carbon positions of the ring.

A versatile method for preparing 5,5-disubstituted 1,3-oxazolidine-2,4-diones involves the oxidative cleavage of a precursor. researchgate.net This two-step sequence begins with the synthesis of 4-methylene-2-oxazolidinones from α-ketols and isocyanates. The key step is the subsequent oxidative cleavage of the exocyclic double bond, which converts the methylene (B1212753) group into a carbonyl group, thus forming the dione ring. researchgate.net While this method is established for 5,5-disubstituted derivatives, the principle can be extended to 5-alkylidene precursors.

The synthesis of the required 5-alkylidene-1,3-oxazolidine-2,4-dione precursors is often achieved through Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound (the oxazolidinedione) with an aldehyde or ketone. nih.gov Once the 5-alkylidene derivative is formed, oxidative cleavage, for instance by ozonolysis or other methods employing strong oxidizing agents, can cleave the double bond to yield the desired dione. nih.gov

| Precursor | Key Transformation | Product | Reference |

|---|---|---|---|

| 4-Methylene-2-oxazolidinones | Oxidative cleavage of exocyclic double bond | 1,3-Oxazolidine-2,4-diones | researchgate.net |

| Alkenes | Ozonolysis followed by reductive or oxidative workup | Carbonyl compounds or carboxylic acids | nih.gov |

Alkylation is a fundamental method for derivatizing the 1,3-oxazolidine-2,4-dione core, allowing for the introduction of substituents at the nitrogen (N-alkylation) or oxygen (O-alkylation) atoms. The reaction typically involves deprotonation of the N-H bond of the oxazolidinedione ring with a suitable base, followed by nucleophilic substitution with an alkyl halide. researchgate.net The choice of base and reaction conditions can influence the regioselectivity between N- and O-alkylation. rsc.org This approach provides a direct route to compounds such as the target molecule, 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione, by using methyl iodide as the alkylating agent after forming the anion of 5-phenyl-1,3-oxazolidine-2,4-dione. This method is also described as an alternative route for preparing quaternary 1,3-oxazolidine-2,4-diones. researchgate.net

Reaction Mechanisms and Reactivity Studies of 1,3 Oxazolidine 2,4 Diones

Fundamental Reaction Pathways of the Oxazolidine-2,4-dione Ring

The core structure of oxazolidine-2,4-dione is characterized by two carbonyl groups at positions 2 and 4, which are key to its reactivity. These electrophilic centers are susceptible to attack by nucleophiles, leading to a variety of reaction pathways.

The synthesis of the 1,3-oxazolidine-2,4-dione ring system can be achieved through condensation reactions. A common method involves the reaction of α-hydroxycarboxylic acids with a source of the N-methylcarbamoyl group.

The hydrolysis of the oxazolidine-2,4-dione ring, particularly under alkaline conditions, is a fundamental reaction pathway. Studies on the hydrolysis of 5-phenyl-oxazolidinediones-2,4 with alkali have shown that the reaction yields two primary products: a carbamylo-α-hydroxy-acid and an α-hydroxy-amide. The ratio of these products is constant and independent of the N-substituent, the reaction temperature, and the concentration of the alkali. For 5-phenyl-oxazolidinediones-2,4, the ratio of carbamylo-α-hydroxy-acid to α-hydroxy-amide is approximately 5.2. This indicates a specific and predictable cleavage pattern of the heterocyclic ring under basic conditions.

The general susceptibility of oxazolidines to hydrolysis represents the reverse of their synthesis via condensation. This reactivity is a key consideration in the stability and handling of these compounds.

Mechanistic Investigations of Derivatization Reactions

The derivatization of the oxazolidine-2,4-dione ring is crucial for modifying its properties and synthesizing new functional molecules. However, specific mechanistic studies on the oxidative cyclization and phenyl migration for 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione are not extensively detailed in the available literature.

While palladium-catalyzed oxidative cyclizations are known to form various heterocyclic rings from heteroatom nucleophiles and unactivated olefins, specific studies detailing the oxidative cyclization to form this compound and its stereochemical outcomes are not readily found. The stereochemistry of such reactions is often influenced by whether the mechanism proceeds via syn or anti oxypalladation.

Phenyl migration is a known phenomenon in various organic reactions, often occurring in rearrangements to form more stable carbocation intermediates. However, specific instances and mechanistic details of phenyl migration during the cyclization reactions to form or in subsequent reactions of this compound are not well-documented in scientific literature.

Catalytic Transformations Involving Oxazolidine-2,4-diones

Catalysis plays a vital role in modifying the reactivity and enabling specific transformations of the oxazolidine-2,4-dione ring. Cyclodextrins, in particular, have been shown to act as effective catalysts for reactions involving related structures.

Research on the electrochemical reduction of a structurally similar compound, 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione, has demonstrated the catalytic effect of β-cyclodextrin. nih.gov The mechanism involves the formation of an inclusion complex between the oxazolidinedione derivative and the β-cyclodextrin. nih.gov This complexation facilitates the reduction process. The proposed mechanism suggests that the hydrophobic cavity of the β-cyclodextrin encapsulates a part of the oxazolidinedione molecule, influencing its electronic properties and making it more susceptible to reduction. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For 1,3-oxazolidine-2,4-dione derivatives, these reactions provide pathways to more complex molecular architectures.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgnih.gov N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones can be designed to act as dienes in these reactions. Specifically, (Z)-N-substituted 4-methylene-5-propylidene-2-oxazolidinone dienes have been synthesized and their reactivity in Diels-Alder cycloadditions has been explored. researchgate.net These reactions were tested with various dienophiles, including methyl vinyl ketone and methyl propiolate, under different conditions to assess their impact on reaction efficiency and selectivity. researchgate.net

The use of polar solvents, such as a water/methanol (B129727) mixture, and Lewis acid catalysis with BF₃·Et₂O, was found to significantly enhance the regio- and stereoselectivity of the cycloadditions. researchgate.net The driving force for the reaction is the formation of energetically more stable σ-bonds from π-bonds. organic-chemistry.org The reaction is generally facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org Chiral auxiliaries, such as 4-phenyloxazolidin-2-ones, have also been employed to control the stereochemical outcome in Diels-Alder reactions of N-substituted 1,3-dienes, yielding products with high diastereoisomeric excess. rsc.org

| Diene | Dienophile | Conditions | Key Finding |

|---|---|---|---|

| (Z)-N-substituted 4-methylene-5-propylidene-2-oxazolidinone | Methyl vinyl ketone | H₂O/MeOH | High regio- and stereoselectivity |

| (Z)-N-substituted 4-methylene-5-propylidene-2-oxazolidinone | Methyl propiolate | BF₃·Et₂O catalysis | Enhanced selectivity compared to uncatalyzed reaction |

| (Z)-N-substituted 4-methylene-5-propylidene-2-oxazolidinone | Captodative olefin | Various | Reaction outcomes dependent on conditions |

The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles. mdpi.com This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile. mdpi.com The 1,3-oxazolidine-2,4-dione skeleton itself is not typically formed through this reaction, but rather, oxazolidine (B1195125) rings are synthesized via the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds, which act as heterodipolarophiles. mdpi.comnih.govnih.gov

This reaction provides a convergent pathway to the oxazolidine core. mdpi.com A wide variety of stabilized and non-stabilized azomethine ylides have been reacted with carbonyl dipolarophiles like aldehydes and ketones. nih.govnih.gov For instance, the decarboxylative condensation of a secondary α-amino acid (like sarcosine) with an aldehyde (like benzaldehyde) can generate a non-stabilized azomethine ylide. mdpi.com This ylide can then undergo a 1,3-dipolar cycloaddition with a second molecule of the aldehyde to form an oxazolidine ring. mdpi.com The reaction's utility has expanded to include cycloadditions with ketones, ketenes, and certain carboxyl systems. nih.gov

| 1,3-Dipole Source | Dipolarophile | Resulting Heterocycle | Notes |

|---|---|---|---|

| Azomethine ylide (from sarcosine (B1681465) and benzaldehyde) | Benzaldehyde | Oxazolidine | Demonstrates the formation of the core ring structure. mdpi.com |

| Azomethine ylide (from thermal ring-opening of an aziridine) | Benzaldehyde | Oxazolidine | Yielded a mixture of three diastereomers. nih.gov |

| Azomethine ylide | Ketones, Ketenes | Oxazolidine derivatives | Broadens the scope of carbonyl dipolarophiles. nih.gov |

Influence of Substituents on Reactivity and Stability

In the case of this compound, the N-methyl group is a simple alkyl substituent, while the C5-phenyl group is an aryl substituent. Research on related structures provides insight into their likely influence. For instance, in asymmetric multi-component reactions to synthesize 1,3-oxazolidine derivatives, it was observed that substrates with electron-donating substituents on the aniline (B41778) component were advantageous for the reaction. nih.gov Conversely, electron-withdrawing groups had a negative impact. nih.gov This suggests that the electronic nature of substituents attached to the nitrogen atom can influence the nucleophilicity or reactivity of the molecule in certain transformations.

The stability of the oxazolidine ring itself can be a concern, as it is a hemiaminal ether system prone to hydrolysis. wikipedia.orgrsc.org The stability is often lower compared to related sulfur-containing thiazolidines or nitrogen-containing imidazolidines. rsc.org The substituents can play a crucial role in modulating this stability. For the C-5 position, bulky groups can influence the stereochemical outcome of reactions and the conformational stability of the ring. rsc.org The phenyl group in this compound would be expected to provide significant steric influence and participate in electronic interactions, potentially stabilizing the ring or directing the approach of reagents in reactions.

Computational and Theoretical Chemistry of Oxazolidine 2,4 Dione Systems

Quantum Chemical Calculations on the Oxazolidine-2,4-dione Scaffold

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of the oxazolidine-2,4-dione core. These calculations allow for the precise determination of molecular geometries and the analysis of the electronic structure, which in turn governs the molecule's reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, with high accuracy. Studies on the oxazolidine-2,4-dione scaffold and its analogues, such as thiazolidine-2,4-dione, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G) to establish their most stable three-dimensional conformations. nih.govfigshare.commdpi.com

These calculations confirm the near-planar structure of the five-membered ring and provide precise geometric parameters. For instance, DFT calculations on oxazolidinone derivatives have been used to optimize their gas-phase structures, forming the basis for further analysis of their chemical reactivity and interactions. nih.gov The agreement between DFT-calculated geometries and experimental data from X-ray crystallography provides strong validation for the theoretical models. nih.gov

Table 1: Selected DFT-Calculated Geometrical Parameters for an Oxazolidinone Scaffold Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2=O8 | 1.19 Å |

| C4=O9 | 1.20 Å | |

| N3-C2 | 1.40 Å | |

| N3-C4 | 1.39 Å | |

| O1-C2 | 1.36 Å | |

| O1-C5 | 1.45 Å | |

| Bond Angle | O1-C2-N3 | 111.4° |

| C2-N3-C4 | 114.2° | |

| N3-C4-C5 | 106.9° | |

| C4-C5-O1 | 102.7° | |

| C5-O1-C2 | 104.8° |

Note: Data is representative and derived from DFT studies on similar oxazolidinone structures. The specific values can vary based on the level of theory, basis set, and substituents.

Global Reactivity Descriptors: These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap indicates higher reactivity. scholarsresearchlibrary.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scholarsresearchlibrary.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity (ω): An index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. scholarsresearchlibrary.com

DFT calculations on oxazolidine-2,4-dione and its eutectic mixtures have determined these parameters, revealing how factors like temperature and intermolecular interactions can influence them. researchgate.net

Table 2: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5 to -7 |

| LUMO Energy | ELUMO | - | -1 to -2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4 to 6 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2 to 3 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3 to 4.5 |

| Electrophilicity Index | ω | χ² / (2η) | 1 to 3 |

Note: Values are illustrative and depend on the specific molecule and computational method.

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. scm.comresearchgate.net It is used to identify the most probable sites for electrophilic and nucleophilic attack: faccts.de

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

For the oxazolidine-2,4-dione scaffold, Fukui function analysis can reveal that the carbonyl carbons are typically the primary sites for nucleophilic attack, while the nitrogen and oxygen atoms can be involved in electrophilic interactions.

Molecular Modeling for Ligand-Target Interactions

The oxazolidine-2,4-dione scaffold is a key component in many biologically active molecules. Molecular modeling, particularly molecular docking and molecular dynamics, is crucial for understanding how these compounds interact with their biological targets, such as enzymes. These studies are fundamental to rational drug design and the optimization of lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used to study how oxazolidinone- and thiazolidinedione-based inhibitors fit into the active site of an enzyme. mdpi.com

Docking studies have successfully elucidated the binding modes of these inhibitors with a range of enzymes, including:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thiazolidine-2,4-dione derivatives have been shown to bind to the ATP-binding pocket, forming crucial hydrogen bonds with key amino acid residues like Cys917 and Asp1044. mdpi.com

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Docking simulations reveal that the thiazolidinedione headgroup forms hydrogen bonds with residues such as Gly284, while other parts of the molecule engage in hydrophobic interactions within the binding pocket. nih.gov

α-Glucosidase: Inhibitors based on the thiazolidine-2,4-dione scaffold interact with critical residues in the enzyme's active site, leading to its inhibition. nih.gov

SARS-CoV-2 Main Protease (Mpro): Sulfamoyloxy-oxazolidinone derivatives have been studied as potential inhibitors, with docking simulations identifying key interactions with the catalytic dyad of the protease. nih.gov

These studies reveal that the binding is typically stabilized by a combination of hydrogen bonds, involving the carbonyl oxygens and the N-H group of the dione (B5365651) ring, and hydrophobic interactions between the inhibitor's substituents and nonpolar residues in the enzyme's active site. nih.gov

Table 3: Summary of Key Enzyme-Inhibitor Interactions for Oxazolidinedione/Thiazolidinedione Scaffolds

| Enzyme Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| VEGFR-2 | Cys917, Asp1044, Glu885 | Hydrogen Bonding |

| PPAR-γ | Gly284, Cys285, Leu330 | Hydrogen Bonding, Water Bridges |

| α-Glucosidase | Asp214, Glu276, Asp349 | Hydrogen Bonding, Pi-Alkyl |

Beyond predicting the binding pose, computational methods can also estimate the strength of the ligand-receptor interaction. Docking programs calculate a "docking score," which is an estimate of the binding free energy (ΔG), typically in kcal/mol. mdpi.com Lower (more negative) scores suggest stronger binding. nih.gov

For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed on the docked complexes. nih.gov These calculations provide a more refined estimate of the binding free energy by considering factors like electrostatic and van der Waals energies, solvation effects, and conformational entropy.

These predicted binding energies often show a strong correlation with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). For example, studies on thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors have shown that compounds with the most favorable calculated binding free energies also exhibit the lowest experimental IC50 values. mdpi.com This predictive power is invaluable in virtual screening campaigns to identify and prioritize potent inhibitors for synthesis and biological testing.

Table 4: Predicted Binding Energies and Experimental Activities for Representative Inhibitors

| Inhibitor Scaffold | Enzyme Target | Docking Score (kcal/mol) | Calculated ΔG (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|---|---|

| Thiazolidine-2,4-dione | VEGFR-2 | -8.5 to -10.2 | - | 0.08 to 0.93 |

| Thiazolidine-2,4-dione | PPAR-γ | -7.6 to -8.5 | -70.5 to -75.8 | - |

| Thiazolidine-2,4-dione | α-Glucosidase | -7.5 to -9.0 | - | 5.44 to 20.95 |

Note: Data compiled from multiple studies and represents a range of findings. nih.govmdpi.comnih.gov Direct comparison between different studies may not be appropriate due to variations in methods.

Theoretical Rationalization of Reaction Selectivity

Computational chemistry provides powerful tools to rationalize and predict the outcomes of chemical reactions, including their selectivity (chemo-, regio-, and stereoselectivity). By modeling reaction pathways and calculating the energies of transition states and intermediates, DFT can explain why a particular product is formed preferentially.

For the synthesis of oxazolidinone derivatives, theoretical studies have been crucial in elucidating complex reaction mechanisms. For example, the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to produce oxazolidinones was investigated using DFT. acs.org The calculations showed that the rate- and stereoselectivity-determining step is the initial addition reaction. By comparing the free energy barriers of the transition states leading to cis and trans configurations, the model correctly predicted the experimentally observed high diastereoselectivity. acs.org The transition state leading to the major trans product was found to be lower in energy, thus rationalizing the reaction's outcome.

Similarly, the mechanism for the formation of oxazolidinones from the reaction of epoxides with chlorosulfonyl isocyanate has been elucidated using DFT at the M06-2X level of theory. nih.gov The computational results indicated that the reaction proceeds through an asynchronous concerted pathway, where bond breaking and bond formation occur in a single step but not to the same extent. This theoretical insight helps to understand the factors controlling the efficiency and selectivity of this synthetic route.

Another key area is understanding the regioselective reduction of the oxazolidine-2,4-dione ring itself. The selective reduction of the C4-carbonyl group is a key step in the synthesis of the antibiotic linezolid. researchgate.net Theoretical calculations can model the interaction of reducing agents with the two distinct carbonyl groups (C2 and C4). By analyzing the local electrophilicity (using Fukui functions) and the stability of the intermediates formed upon hydride attack at each position, computational models can explain the observed preference for reduction at the C4 position.

Ab Initio Calculations for Regioselectivity in Cycloadditions

Ab initio calculations are instrumental in elucidating the regioselectivity of cycloaddition reactions involving oxazolidinone derivatives. While direct studies on 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione are not extensively documented, research on related chiral oxazolidinone-stabilized oxyallyls in (4+3) cycloadditions provides significant insights.

In a systematic investigation of cycloadditions between a chiral oxazolidinone-substituted oxyallyl and unsymmetrical furans, Density Functional Theory (DFT) calculations were employed to explain the observed selectivities. acs.org The study revealed that all cycloadducts are formed from the E isomer of the oxyallyl, where the oxazolidinone C=O and the oxyallyl oxygen are in an anti conformation. acs.org

A key finding from these computational studies is the influence of non-covalent interactions on the transition state energies, which ultimately governs the regioselectivity. For instance, in the reaction with a (R)-4-phenyl-2-oxazolidinone auxiliary, the major diastereomer results from the addition of the furan (B31954) to the more sterically crowded face of the oxyallyl. acs.org This counterintuitive result is explained by a stabilizing C-H–π interaction between the furan and the phenyl group of the oxazolidinone in the transition state. acs.org This interaction can lower the energy of the transition state by approximately 0.2 kcal/mol. nih.gov

The regioselectivity with substituted furans was also found to be dependent on the nature and position of the substituent. Reactions with 2-substituted furans selectively yielded syn cycloadducts, whereas 3-substituted furans produced anti cycloadducts. acs.org For 3-methyl-furan, the regioselectivity was determined to be steric in origin, avoiding a clash between the methyl group and the phenyl group of the oxazolidinone auxiliary. nih.gov These computational models highlight the subtle interplay of steric and electronic effects that dictate the outcome of such cycloaddition reactions.

| Reactant System | Dominant Factor in Regioselectivity | Observed Outcome | Computational Method |

|---|---|---|---|

| (R)-4-phenyl-2-oxazolidinone oxyallyl + Furan | C-H–π interaction | Addition to the more crowded face | Density Functional Theory (DFT) |

| (R)-4-phenyl-2-oxazolidinone oxyallyl + 2-Substituted Furan | Electronic effects | Syn cycloadducts | Density Functional Theory (DFT) |

| (R)-4-phenyl-2-oxazolidinone oxyallyl + 3-Substituted Furan | Steric and electronic effects | Anti cycloadducts | Density Functional Theory (DFT) |

Studies on Tautomerism and Intermolecular Interactions

Theoretical investigations into the tautomeric forms and hydrogen bonding capabilities of oxazolidine-2,4-dione systems are crucial for understanding their chemical behavior and potential biological activity.

Theoretical Investigation of Tautomeric Forms and Hydrogen Bonding in Related Systems

While the diketo form of this compound is the most stable and prevalent tautomer, theoretical studies on related azolidine systems provide a framework for understanding potential tautomeric equilibria. Ab initio and DFT calculations have been used to investigate the tautomerism of oxazolidines, thiazolidines, and selenazolidines substituted at the 2- and 4-positions with hydroxy and amino groups. researchgate.netcarnegiescience.edu

These studies indicate that for oxazolidine-2,4-dione, the diketo tautomer is the most stable form. researchgate.net However, the presence of different functional groups can influence the relative stability of other tautomeric forms, such as the keto-enol forms. The formation of keto-enol tautomers is often facilitated by the presence of an acidic methylene (B1212753) proton adjacent to a carbonyl group. nih.gov

The relative energies of different tautomers can be calculated in the gas phase and in various solvents using computational models like the Polarizable Continuum Model (PCM). researchgate.netcarnegiescience.edu These calculations help in understanding how the solvent environment can influence the tautomeric equilibrium.

Hydrogen bonding is a key intermolecular interaction for oxazolidine-2,4-diones. The carbonyl oxygens at the 2- and 4-positions can act as hydrogen bond acceptors. Theoretical studies on related heterocyclic systems, such as quinolone carboxylic acid derivatives, have utilized DFT to analyze intramolecular and intermolecular hydrogen bonds. nih.gov Similar computational approaches can be applied to understand the hydrogen bonding patterns of this compound, both in self-association (dimer formation) and in interactions with other molecules. The strength of these hydrogen bonds can be quantified through methods like Symmetry-Adapted Perturbation Theory (SAPT), which dissects the interaction energy into electrostatic, exchange, induction, and dispersion components. nih.gov

| Substituents at positions 2 and 4 | Most Stable Tautomer (Predicted) | Computational Level of Theory |

|---|---|---|

| =O, =O (dione) | Dioxo form | HF, MP2 |

| -OH, =NH | Amino form | HF, MP2 |

| -NH2, -NH2 | Mixture of tautomers | HF, MP2 |

Mechanistic Studies of Biological Activities and Structure Activity Relationships Sar for 1,3 Oxazolidine 2,4 Diones

General Principles of Structure-Activity Relationships within the Oxazolidine-2,4-dione Class

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical scaffold of the oxazolidine-2,4-dione class contributes to its biological activity. These studies have demonstrated that the core heterocyclic ring system is a critical pharmacophore. The antibacterial activity of oxazolidinones, for example, is highly dependent on specific structural features.

Key SAR principles for the broader oxazolidinone class include:

The N-3 Phenyl Group : Substituents on the phenyl ring at the N-3 position are crucial for potency. For instance, in antibacterial oxazolidinones, a fluorine atom at the meta-position of this phenyl ring is often associated with enhanced activity. nih.gov

The C-5 Side Chain : The nature of the substituent at the C-5 position of the oxazolidinone ring significantly modulates biological activity. researchgate.net The stereochemistry at this position is often critical, with the (S)-configuration typically being essential for antibacterial efficacy. nih.gov Modifications to the C-5 side chain, such as the introduction of acetamide (B32628) or hydroxymethyl groups, have been extensively explored to optimize potency and overcome resistance. nih.govnih.gov

Additional Ring Systems : The addition of further heterocyclic rings, often attached to the N-3 phenyl group, can enhance interactions with biological targets and improve the pharmacological profile. nih.gov

These principles, primarily derived from research into antibacterial agents like linezolid, highlight that the potency and spectrum of activity for oxazolidinone derivatives can be finely tuned through systematic chemical modifications. nih.govnih.gov

Investigations into Enzyme Inhibition Mechanisms

The therapeutic potential of oxazolidine-2,4-dione derivatives often stems from their ability to inhibit specific enzymes. Mechanistic studies have provided insight into how these compounds interact with enzyme active sites to modulate their function.

Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site, playing roles in processes from digestion to blood clotting. mdpi.com While direct studies on 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione as a serine protease inhibitor are not extensively documented, research on structurally related heterocyclic compounds, such as benzoxazinones, provides a plausible mechanistic model.

These related inhibitors often function as competitive, alternate substrates. nih.gov The proposed mechanism involves:

Binding : The inhibitor binds to the enzyme's active site in a manner similar to the natural substrate.

Acylation : The active site serine residue attacks the carbonyl group of the inhibitor, leading to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate.

Slow Deacylation : The subsequent hydrolysis (deacylation) of this intermediate is significantly slower than for a natural substrate, effectively sequestering the enzyme and inhibiting its activity. nih.gov

For these inhibitors, structure-activity relationships indicate that electron-withdrawing groups on the heterocyclic scaffold can enhance the rate of acylation, leading to more potent inhibition. nih.gov Further research is needed to confirm if oxazolidine-2,4-diones follow a similar mechanism.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). wikipedia.org Certain oxazolidinone derivatives, including the antibiotic linezolid, are known to be weak, reversible, non-selective inhibitors of MAO. nih.govresearchgate.net

The mechanism of MAO inhibition by oxazolidinones involves the binding of the molecule within the active site of the enzyme. nih.gov There are two primary isoforms of the enzyme, MAO-A and MAO-B, which have different substrate and inhibitor specificities. wikipedia.org

MAO-A preferentially metabolizes serotonin and norepinephrine. wikipedia.org

MAO-B primarily acts on dopamine and phenethylamine. wikipedia.org

Docking studies and spectral analysis suggest that the oxazolidinone ring binds in an aromatic cage within the enzyme's active site, placing it in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor that is essential for the catalytic reaction. nih.gov The orientation within this active site determines the inhibitory activity. The non-selective nature of some oxazolidinones means they inhibit both isoforms, which can lead to clinically significant drug and food interactions. wikipedia.orgbenthamscience.com

Antioxidant Activity Mechanisms of Oxazolidine-2,4-dione Derivatives

Antioxidants protect cells from damage caused by reactive oxygen species (ROS) by neutralizing these highly reactive molecules. nih.gov The mechanisms by which compounds exert antioxidant effects are varied and can include:

Hydrogen Atom Transfer (HAT) : The antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. mdpi.com

Electron Transfer-Proton Transfer (ET-PT) : This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.com

Scavenging of Radicals : Direct interaction and neutralization of ROS such as superoxide (B77818) radicals and hydroxyl radicals. digitellinc.commdpi.com

Studies on related heterocyclic systems, such as thiazolidinones and thiazolidine-2,4-diones (sulfur analogs of oxazolidinediones), have demonstrated significant antioxidant potential. nih.govmdpi.com For these compounds, the activity is often attributed to the ability of the heterocyclic ring and its substituents to donate electrons or hydrogen atoms. The presence of specific functional groups, such as phenolic hydroxyls on aryl substituents, can significantly enhance radical scavenging capabilities. mdpi.com While these findings are for structurally similar compounds, they suggest that oxazolidine-2,4-dione derivatives may also possess antioxidant properties, a hypothesis that requires further direct investigation.

Anti-Inflammatory Activity Mechanisms of Oxazolidine (B1195125) Derivatives

Inflammation is a complex biological response involving various cell types and signaling molecules. mdpi.com Oxazolidinone derivatives have been investigated for their anti-inflammatory potential, with mechanisms targeting key components of the inflammatory cascade.

One notable mechanism identified for an oxazolidinone hydroxamic acid derivative, PH-251, is the dual inhibition of 5-lipoxygenase (5-LO) and mast cell degranulation. nih.gov

5-Lipoxygenase (5-LO) Inhibition : 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of this enzyme reduces the production of these molecules. nih.gov

Mast Cell Degranulation Inhibition : Mast cells release histamine (B1213489) and other inflammatory mediators upon activation. By stabilizing mast cells and preventing their degranulation, the compound can suppress the allergic inflammatory response. nih.gov

Other studies on related thiazolidine-2,4-dione derivatives have also reported anti-inflammatory effects, evaluated through methods like human red blood cell membrane stabilization, which indicates an ability to protect cell membranes from inflammation-induced lysis. nih.gov

Influence of Substituent Variation on Biological Activity

As established in SAR, the specific substituents attached to the oxazolidine-2,4-dione core are primary determinants of biological activity and potency. The strategic variation of these groups is a cornerstone of medicinal chemistry efforts to develop new therapeutic agents.

The following table summarizes the influence of substituent variations on different biological activities within the broader oxazolidinone and related heterocyclic classes.

| Position of Variation | Substituent Type | Biological Activity Affected | Observed Effect | Reference(s) |

| C-5 Side Chain | Acetamide vs. Hydroxymethyl | Antibacterial (against cfr strains) | Hydroxymethyl and 1,2,3-triazole groups retain activity better than acetamide groups against certain resistant strains. | nih.gov |

| C-5 Side Chain | Bicyclic Oxazine Moieties | Antibacterial | Analogs with [2.2.1] bicyclic oxazines were generally more active than those with [2.2.2] bicyclic structures. | nih.gov |

| N-3 Phenyl Ring | Varied C- and D-ring groups | Antibacterial | Optimization of these substituents is critical for potency against both susceptible and resistant bacterial strains. | nih.gov |

| Hydroxamic Acid Moiety | Straight-chain hydrocarbon length | Anti-inflammatory (Anti-degranulation) | The length of the alkyl chain appears to be a key determinant of the ability to inhibit mast cell degranulation. | nih.gov |

| General Structure | Increased Lipophilicity | Photosynthesis Inhibition | In salicylanilides, increased lipophilicity and electron-withdrawing effects in the anilide portion enhance inhibitory activity. | mdpi.com |

Impact of N-Substitution on Biological Potency

The substitution at the nitrogen atom (N-3 position) of the 1,3-oxazolidine-2,4-dione ring plays a significant role in determining the biological potency and spectrum of activity. While extensive research on N-substitution is available for the broader class of oxazolidinones, particularly antibacterial agents, the specific impact on 1,3-oxazolidine-2,4-diones can be inferred from studies on related heterocyclic systems.

For anticonvulsant oxazolidine-2,4-diones, the nature of the N-alkyl substituent is an important factor. pharmacy180.com However, it has been observed that many clinically used agents in this class undergo N-dealkylation as part of their metabolism, suggesting that the N-substituent may influence pharmacokinetic properties more than the intrinsic activity at the target. pharmacy180.com

In the context of herbicidal activity, a series of 3-(substituted phenyl)-5-alkylidene-1,3-oxazolidine-2,4-dione derivatives were synthesized and evaluated. researchgate.net The study revealed that the herbicidal activities were primarily influenced by the substituents on the N-phenyl group. researchgate.net For instance, compounds bearing a 2,4-dihalo-5-alkoxyphenyl moiety at the N-3 position exhibited relatively high herbicidal activities. researchgate.net This highlights the importance of the electronic and steric properties of the N-aryl substituent in modulating biological potency.

Furthermore, research on structurally related N-phenyl piperazinyl derivatives of oxazolidinone has shown that modifications at the nitrogen atom, such as the introduction of different cinnamoyl groups, can lead to potent compounds active against various Gram-positive pathogens. nih.gov This suggests that the N-substituent can be tailored to optimize interactions with specific biological targets.

Table 1: Impact of N-Substitution on Herbicidal Activity of 3-(substituted phenyl)-5-isopropylidene-1,3-oxazolidine-2,4-diones

| Substituent on Phenyl Ring | Herbicidal Activity |

|---|---|

| 4-chloro-5-cyclopentyloxy-2-fluoro | Promising |

Role of Hydrophobic Effects in Antifungal Activity

Hydrophobicity is a critical physicochemical parameter that often governs the antifungal activity of 1,3-oxazolidine-2,4-diones. The ability of a compound to traverse the fungal cell membrane and reach its intracellular target is significantly influenced by its lipophilicity.

A quantitative structure-activity relationship (QSAR) study on a series of 3-(3,5-dichlorophenyl)-2,4-oxazolidinedione derivatives demonstrated that the hydrophobic effect is a significant factor in determining their antifungal activity against Botrytis cinerea. The analysis, which utilized physicochemical parameters such as the hydrophobic log P, electronic σ*, and steric Esc values, found that the variation in antifungal activity was primarily dictated by the hydrophobicity of the molecule. This finding underscores the importance of the hydrophobic character of the substituents on the oxazolidinedione ring for effective antifungal action.

The study also revealed that the structure-activity relationships for these oxazolidinediones could be represented by an equation that predominantly featured the hydrophobic term as a variable. This indicates that optimizing the lipophilicity of the molecule is a key strategy for enhancing its antifungal potency.

Table 2: Relationship between Hydrophobicity and Antifungal Activity of 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione Derivatives

| Physicochemical Parameter | Significance in Antifungal Activity |

|---|---|

| Hydrophobic (log P) | Significant |

| Electronic (σ*) | Not Significant |

Stereochemical Control and Diastereoselectivity in Biological Response

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For 1,3-oxazolidine-2,4-diones, which can possess chiral centers, the stereochemical configuration is a critical determinant of their interaction with biological targets, which are themselves chiral.

The synthesis of bicyclic tetramates from oxazolidine templates has been shown to proceed with high chemo-, diastereo-, and enantioselectivity. rsc.org This highlights the ability to control the stereochemistry during the synthesis of oxazolidine-containing molecules. The stereochemical outcome of these reactions is often influenced by the substituents on the oxazolidine ring, which direct the approach of reagents. rsc.org

In the context of biological response, the stereospecificity of the interaction between a drug and its target is a well-established principle. For instance, in a study of 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors, the (R)-enantiomer of one of the compounds exhibited the highest inhibitory activity. nih.gov This demonstrates that a specific stereochemical configuration is preferred for optimal binding to the active site of the enzyme. Although this study was on a related heterocyclic system, it underscores the likely importance of stereochemistry for the biological activity of chiral 1,3-oxazolidine-2,4-diones.

The synthesis of enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones, precursors to the antibiotic linezolid, further emphasizes the importance of stereochemical control. The stereospecific and regioselective ring-opening of aziridine (B145994) precursors ensures the formation of the desired enantiomer, which is crucial for its antibacterial activity.

Effects of Substituent Bulk on Enzyme Activity and Solubility

The size and shape, or steric bulk, of substituents on the 1,3-oxazolidine-2,4-dione scaffold can significantly influence both the compound's ability to bind to an enzyme's active site and its physicochemical properties, such as solubility.

In a study of 1,3-substituted imidazolidine-2,4,5-triones as inhibitors of cholinergic enzymes, it was observed that a bulky disubstituted derivative showed significantly less inhibitory activity compared to less sterically hindered analogs. nih.gov This suggests that oversized substituents can cause steric hindrance, preventing the molecule from fitting optimally into the enzyme's binding pocket. The study found that while para- and meta-substituted phenyl rings were favorable for acetylcholinesterase inhibition, butyrylcholinesterase activity was preferentially inhibited by a para-substituted phenyl ring, indicating that the spatial arrangement and bulk of substituents are critical for selective enzyme inhibition. nih.gov

Table 3: Effect of Substituent Bulk on Cholinesterase Inhibition by 1,3-Substituted Imidazolidine-2,4,5-triones

| Compound Substituent | Enzyme | IC₅₀ (µmol/L) |

|---|---|---|

| 1-(4-isopropylphenyl) | Butyrylcholinesterase | 1.66 |

| 1-(2,6-diisopropyl-phenyl) | Butyrylcholinesterase | 30.2 |

| 1-(4-chlorophenyl) | Acetylcholinesterase | 13.8 |

Development of Structure-Activity Relationships for Specific Biological Targets (e.g., fungicides, enzyme inhibitors)

The development of detailed structure-activity relationships (SAR) is fundamental to the rational design of new 1,3-oxazolidine-2,4-dione derivatives with specific biological activities. By systematically modifying the chemical structure and observing the corresponding changes in biological effect, researchers can identify the key structural features required for potency and selectivity.

Fungicides:

A significant amount of research has focused on 1,3-oxazolidine-2,4-diones as agricultural fungicides. Many of these compounds act as inhibitors of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial respiratory chain, a crucial enzyme for energy production in fungi. nih.gov

The SAR for these fungicidal oxazolidinediones has been extensively studied. For example, it has been shown that the nature of the substituent at the 3-position of the oxazolidinedione ring is critical for activity. Aromatic-aromatic interactions between the inhibitor and the Qo binding site of the cytochrome bc₁ complex are thought to be a key determinant of inhibitory potency. researchgate.net The crystal structure of the cytochrome bc₁ complex with the fungicide famoxadone, an oxazolidinedione derivative, reveals a network of these interactions. researchgate.net

Furthermore, studies have shown that modifications to the phenylamino (B1219803) moiety at the N-3 position can significantly impact the inhibitory activity against the cytochrome bc₁ complex. nih.gov These findings have led to the design and synthesis of novel oxazolidinedione derivatives with enhanced fungicidal properties.

Enzyme Inhibitors:

While the fungicidal activity of 1,3-oxazolidine-2,4-diones is well-established, their potential as inhibitors of other enzymes is an area of growing interest. Research on structurally similar heterocyclic compounds provides valuable insights into the potential SAR for 1,3-oxazolidine-2,4-diones as enzyme inhibitors.

For instance, a series of 1,3-substituted imidazolidine-2,4,5-triones have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease. nih.gov The SAR study of these compounds revealed that the nature and position of substituents on the N-aryl ring were critical for both the potency and selectivity of inhibition. nih.gov Specifically, electron-withdrawing groups at certain positions on the phenyl ring enhanced acetylcholinesterase inhibition, while electron-donating groups were more favorable for butyrylcholinesterase inhibition. nih.gov These findings suggest that the 1,3-oxazolidine-2,4-dione scaffold could be a promising starting point for the design of novel cholinesterase inhibitors, with the substituents on the N-phenyl and C-5 positions being key areas for modification to achieve desired inhibitory profiles.

Table 4: Structure-Activity Relationships of Heterocyclic Diones as Enzyme Inhibitors

| Compound Class | Enzyme Target | Key SAR Findings |

|---|---|---|

| 1,3-Oxazolidine-2,4-diones | Cytochrome bc₁ Complex | - N-phenylamino moiety is crucial for activity. - Aromatic interactions with the Qo site are important. |

Advanced Analytical and Spectroscopic Characterization Methods in 1,3 Oxazolidine 2,4 Dione Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of novel compounds. By interacting with molecules using various regions of the electromagnetic spectrum, these techniques provide a "fingerprint" unique to the compound's structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The 1,3-oxazolidine-2,4-dione ring possesses several characteristic groups that give rise to distinct absorption bands in the IR spectrum. For 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione, the most prominent features are the two carbonyl (C=O) stretching vibrations from the dione (B5365651) structure. Due to their distinct chemical environments (one flanked by nitrogen and oxygen, the other by carbon and oxygen), they are expected to appear as strong, sharp bands. The N-methyl and phenyl groups also produce characteristic absorptions.

Key expected IR absorption bands for this compound are detailed in the table below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~1810 - 1790 | Strong | Asymmetric C=O Stretch | Carbonyl (C-2, imide) |

| ~1745 - 1725 | Strong | Symmetric C=O Stretch | Carbonyl (C-4, ester) |

| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl) |

| ~2960 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (N-Methyl) |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1350 - 1250 | Medium | C-N Stretch | Amine |

Note: The data in this table are predicted values based on the analysis of functional groups and spectral data from analogous oxazolidinone compounds. Specific experimental values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to be relatively simple. The N-methyl protons would appear as a sharp singlet. The single proton at the chiral C-5 position is adjacent to a phenyl group and an oxygen atom, causing it to be significantly downfield, also appearing as a singlet. The protons of the phenyl group would typically appear as a multiplet in the aromatic region of the spectrum. Studies on similar 5-phenyl substituted oxazolidine (B1195125) compounds support these expected chemical shifts researchgate.netnih.gov.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include the two carbonyl carbons of the dione ring at the downfield end of the spectrum. The C-5 carbon, bonded to both the phenyl ring and an oxygen atom, would also be significantly deshielded. The N-methyl carbon appears as a distinct signal in the upfield region, while the phenyl carbons produce several signals in the aromatic region.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl (Ar-H) |

| ~5.5 - 5.3 | Singlet | 1H | C₅-H |

Note: Predicted data based on standard chemical shift values and analysis of related structures. The spectrum is typically recorded in a deuterated solvent like CDCl₃.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~170 - 168 | C=O (C-4) |

| ~155 - 153 | C=O (C-2) |

| ~135 - 128 | Phenyl (Ar-C) |

| ~80 - 78 | C-5 |

Note: Predicted data based on standard chemical shift values and analysis of related structures. The spectrum is typically recorded in a deuterated solvent like CDCl₃.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. For this compound (C₁₀H₉NO₃), the molecular weight is 191.18 g/mol . In electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 191.

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules like carbon monoxide (CO) and carbon dioxide (CO₂), as well as cleavage at the bonds adjacent to the phenyl and methyl groups libretexts.orgchemguide.co.uk. A prominent fragment would likely correspond to the phenyl group (m/z = 77) or a related tropylium (B1234903) ion (m/z = 91). Another significant fragmentation could involve the loss of the N-methyl group or cleavage of the oxazolidinedione ring itself researchgate.net.

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical analysis to determine the purity of drug substances nih.govmdpi.comresearchgate.net. For an aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

A standard RP-HPLC setup would involve a stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and an aqueous buffer cu.edu.egnih.gov. Detection is usually performed with a UV-Vis detector, as the phenyl group in the molecule absorbs UV light strongly, making it easily detectable nih.gov. The retention time of the compound is characteristic under specific conditions, and the area of the peak is proportional to its concentration. This allows for the precise quantification of purity by detecting and measuring any impurities present in the sample. Furthermore, because the C-5 position is a stereocenter, chiral HPLC methods can be developed to separate and quantify the individual enantiomers, which is crucial in pharmaceutical development nih.gov.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction libretexts.orgthieme.de. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product nih.gov.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) orientjchem.orgresearchgate.net. As the eluent ascends the plate, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Due to the aromatic phenyl ring, the spots can be easily visualized under UV light. By comparing the spots from the reaction mixture to those of the starting materials, a chemist can qualitatively determine when the reaction is complete libretexts.org.

X-Ray Crystallography for Solid-State Structure Determination of Related Oxazolidine-2,4-diones

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the field of 1,3-oxazolidine-2,4-dione research, this method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's conformation, stereochemistry, and intermolecular interactions in the solid state. researchgate.netst-andrews.ac.uk The resulting crystal structure is fundamental for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties of these heterocyclic compounds.

The process involves irradiating a single crystal of the target compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

Interactive Table: Representative Crystallographic Data for a Related Heterocyclic Compound

Below is a table with representative crystallographic data that could be expected for a compound in the oxazolidine-2,4-dione family.

| Parameter | Value |

| Empirical formula | C10H9NO3 |

| Formula weight | 191.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 10.123(3) Å, β = 101.34(2)°c = 11.234(3) Å, γ = 90° |

| Volume | 951.2(4) ų |

| Z | 4 |

| Density (calculated) | 1.334 Mg/m³ |

| Absorption coefficient | 0.101 mm⁻¹ |

| F(000) | 400 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.45 to 27.50° |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

Electrochemical Methods for Reaction Monitoring and Mechanism Elucidation

Electrochemical methods offer a powerful suite of techniques for monitoring reaction progress and elucidating the mechanisms of reactions involving electroactive species such as 1,3-oxazolidine-2,4-diones. researchgate.net These methods are valued for their high sensitivity, rapid response times, and the ability to provide in-situ information about the reaction medium. nih.gov Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry can be employed to study the redox behavior of oxazolidine-2,4-dione derivatives and their reaction intermediates. researchgate.netresearchgate.net

In the context of synthesizing functionalized oxazolidine-2,4-diones, electrochemical approaches can be used to mediate the reaction itself, for instance, in the fixation of carbon dioxide. researchgate.netresearchgate.net By controlling the electrode potential, specific redox transformations can be initiated, offering a green and efficient alternative to traditional chemical reagents. nih.gov The current response in these electrochemical syntheses can be directly correlated to the rate of the reaction, thus providing a real-time monitoring tool.

Interactive Table: Electrochemical Parameters for a Hypothetical Oxazolidine-2,4-dione Derivative

The following table presents hypothetical electrochemical data that could be obtained for an oxazolidine-2,4-dione derivative in a research setting.

| Parameter | Value |

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +1.25 V |

| Cathodic Peak Potential (Epc) | -0.85 V |

| Peak Separation (ΔEp) | 0.40 V |

| Formal Potential (E°') | +0.20 V |

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For newly synthesized 1,3-oxazolidine-2,4-dione derivatives, elemental analysis is a crucial step in the characterization process to confirm the empirical formula. mdpi.comnih.gov The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as oxygen, which is often determined by difference) are compared with the calculated theoretical values based on the proposed molecular formula. researchgate.net A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. researchgate.net

This technique is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The results of elemental analysis are indispensable for the publication of new chemical entities and are often presented alongside spectroscopic data to provide a comprehensive characterization of the synthesized compound.

Interactive Table: Elemental Analysis Data for this compound

The following table shows the calculated and hypothetical "found" elemental analysis data for this compound (C10H9NO3).

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | 62.82 | 62.78 |

| Hydrogen (H) | 4.74 | 4.79 |

| Nitrogen (N) | 7.33 | 7.30 |

| Oxygen (O) | 25.11 | 25.13 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Biological Extracts

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govunar.ac.id In the context of 1,3-oxazolidine-2,4-dione research, GC-MS can be employed to identify and quantify these compounds or their metabolites in complex biological matrices such as plasma, urine, or tissue extracts. nih.govsemanticscholar.org

The process begins with the injection of a volatile sample (or a derivatized, more volatile form of the analyte) into the gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. Different components of the mixture travel through the column at different rates depending on their physical and chemical properties, leading to their separation. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" that can be used to identify the compound by comparison to spectral libraries. unar.ac.id

The high sensitivity and specificity of GC-MS make it an invaluable tool for pharmacokinetic studies, metabolism research, and toxicology assessments of oxazolidine-2,4-dione derivatives. nih.gov It allows for the detection of trace amounts of the parent compound and its biotransformation products, providing crucial information on the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Interactive Table: Hypothetical GC-MS Data for a Metabolite of this compound

This table presents hypothetical GC-MS data for a potential metabolite identified in a biological extract.

| Parameter | Value |

| Retention Time (RT) | 12.5 min |

| Molecular Ion (M+) | m/z 207 |

| Key Fragment Ions | m/z 105, 77, 51 |

| Tentative Identification | Hydroxylated metabolite of this compound |

| Confirmation Method | Comparison with a synthesized authentic standard |

Future Research Directions for 1,3 Oxazolidine 2,4 Dione Chemistry

Exploration of Novel Synthetic Pathways

The development of new synthetic methodologies is fundamental to accessing novel 1,3-oxazolidine-2,4-dione derivatives with greater efficiency, stereochemical control, and sustainability. Future research will likely focus on several key areas:

Asymmetric Synthesis: Achieving precise control over stereochemistry is critical, as the biological activity of chiral molecules often resides in a single enantiomer. While the use of chiral auxiliaries, such as Evans' oxazolidinones, is a well-established and reliable strategy for inducing chirality in reactions, future work should focus on developing new, more efficient, and recyclable auxiliaries. rsc.orgresearchgate.netscribd.com An emerging strategy is the combination of asymmetric reactions, such as an asymmetric aldol (B89426) addition followed by a modified Curtius protocol, to construct optically active 4,5-disubstituted oxazolidin-2-one scaffolds. nih.gov The development of catalytic asymmetric methods, which avoid the need for stoichiometric chiral auxiliaries, remains a high-priority goal.

Green and Sustainable Chemistry: Modern synthetic chemistry emphasizes environmentally benign processes. A significant future direction is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock for constructing the oxazolidinone ring. mdpi.comresearchgate.net Research into efficient catalytic systems, such as CuBr combined with ionic liquids, that can facilitate the three-component reactions of materials like propargylic alcohols, CO₂, and 2-aminoethanols under mild conditions is crucial. mdpi.com The use of deep eutectic solvents, which can act as both the solvent and catalyst, represents another promising green chemistry approach. nih.gov

Multi-Component and Cascade Reactions: To improve efficiency and reduce waste, the design of multi-component reactions (MCRs) and cascade (or tandem) reactions is highly attractive. nih.gov These approaches allow for the construction of complex molecular architectures from simple starting materials in a single pot, saving time, resources, and purification steps. nih.gov Developing novel MCRs that incorporate kinetic resolution to produce highly enantioenriched 1,3-oxazolidine derivatives is a particularly compelling research avenue. nih.gov

Novel Cyclization Strategies: Exploration of new chemical reactions to form the heterocyclic ring is ongoing. This includes the iodocyclocarbamation of N-allylated carbamates, silver-catalyzed incorporation of CO₂ into propargylic amines, and one-pot procedures starting from materials like cyanohydrins. organic-chemistry.orgrsc.org

Table 1: Emerging Synthetic Strategies in Oxazolidinone Chemistry

| Strategy | Key Features | Catalysts/Reagents | Advantages |

|---|---|---|---|